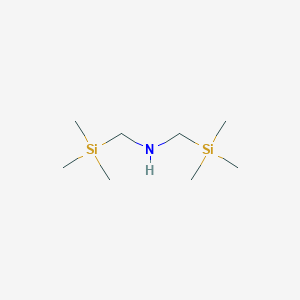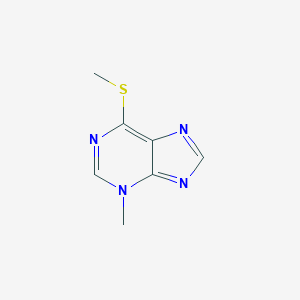
3-Methyl-6-methylthiopurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6-methylthiopurine is a naturally occurring purine derivative that has gained significant attention in the scientific community due to its potential applications in drug development and biological research. This compound has been studied extensively for its unique properties and mechanisms of action, making it a valuable tool for understanding various biological processes.
Wirkmechanismus
The mechanism of action of 3-Methyl-6-methylthiopurine is not fully understood, but it is believed to act by inhibiting various enzymes and processes involved in DNA replication and cell division. This makes it a valuable tool for studying these processes in both healthy and diseased cells.
Biochemical and Physiological Effects:
3-Methyl-6-methylthiopurine has been shown to have a variety of biochemical and physiological effects, including inhibition of DNA synthesis and cell division, induction of apoptosis, and inhibition of viral replication. These effects make it a promising candidate for the development of new therapies for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methyl-6-methylthiopurine in lab experiments is its unique properties and mechanisms of action, which allow researchers to study various biological processes in detail. However, one limitation is its potential toxicity and side effects, which must be carefully monitored in order to ensure accurate results.
Zukünftige Richtungen
There are many potential future directions for research involving 3-Methyl-6-methylthiopurine. One area of focus could be the development of new therapies for viral infections and cancer using this compound. Additionally, further research could be conducted to better understand the mechanisms of action of this compound and its potential applications in various biological processes.
Synthesemethoden
The synthesis of 3-Methyl-6-methylthiopurine can be achieved through a variety of methods, including chemical synthesis and extraction from natural sources. One common method involves the reaction of 6-chloropurine with methanethiol in the presence of a base, followed by purification through chromatography techniques.
Wissenschaftliche Forschungsanwendungen
3-Methyl-6-methylthiopurine has been extensively studied for its potential applications in drug development and biological research. It has been shown to have antiviral and anticancer properties, making it a promising candidate for the development of new therapies. Additionally, it has been used as a tool in biochemical and physiological studies, allowing researchers to better understand the mechanisms of various biological processes.
Eigenschaften
CAS-Nummer |
1008-08-8 |
|---|---|
Produktname |
3-Methyl-6-methylthiopurine |
Molekularformel |
C7H8N4S |
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
3-methyl-6-methylsulfanylpurine |
InChI |
InChI=1S/C7H8N4S/c1-11-4-10-7(12-2)5-6(11)9-3-8-5/h3-4H,1-2H3 |
InChI-Schlüssel |
JZJPPRVXJHAHQM-UHFFFAOYSA-N |
SMILES |
CN1C=NC(=C2C1=NC=N2)SC |
Kanonische SMILES |
CN1C=NC(=C2C1=NC=N2)SC |
Andere CAS-Nummern |
1008-08-8 |
Synonyme |
3-Methyl-6-methylthio-3H-purine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



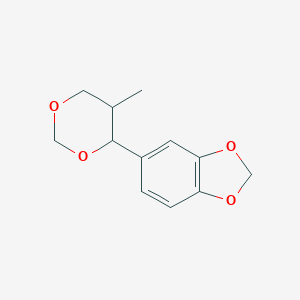
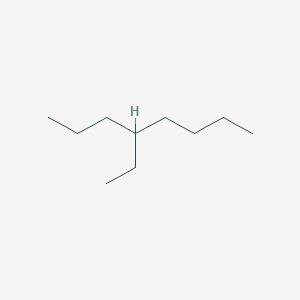
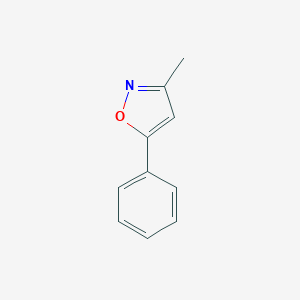
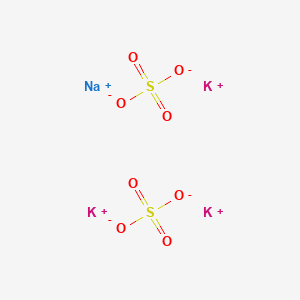
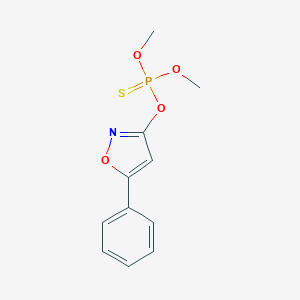
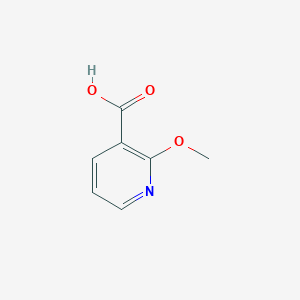
![(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B94400.png)
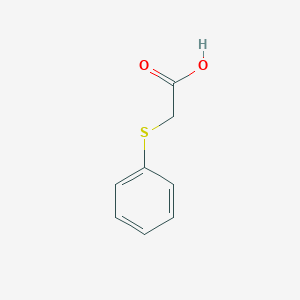
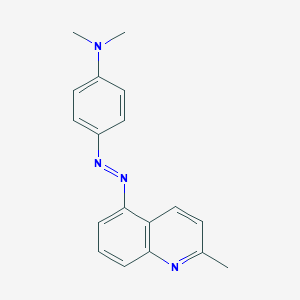
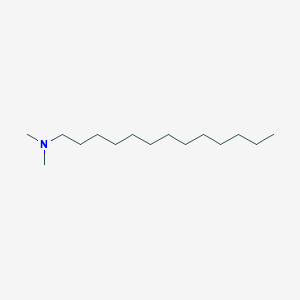
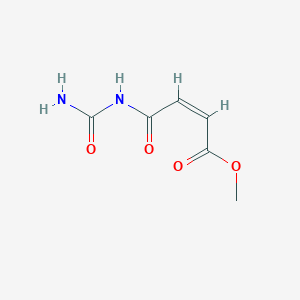
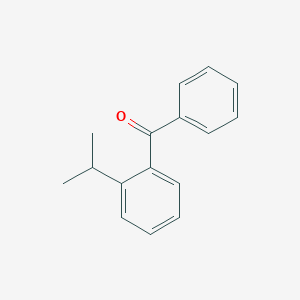
![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B94412.png)
